rac 7-Hydroxy Efavirenz
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Overview
Description
rac 7-Hydroxy Efavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and has been a cornerstone in HIV treatment for over a decade
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz involves the hydroxylation of efavirenz. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: rac 7-Hydroxy Efavirenz undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
rac 7-Hydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of efavirenz and its metabolites.
Biology: Studied for its effects on cellular metabolism and potential neurotoxic effects.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of efavirenz in HIV treatment.
Mechanism of Action
rac 7-Hydroxy Efavirenz exerts its effects primarily through its interaction with the HIV reverse transcriptase enzyme. It inhibits the activity of viral RNA-directed DNA polymerase, thereby preventing the replication of the virus . The compound’s mechanism of action involves binding to the enzyme’s active site, leading to the inhibition of viral replication .
Comparison with Similar Compounds
8-Hydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with similar properties but different pharmacological effects.
8,14-Dihydroxy Efavirenz: A metabolite with additional hydroxyl groups, leading to different biological activities.
Uniqueness: rac 7-Hydroxy Efavirenz is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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